molecular formula C7H14O3 B1315408 3-(1-Ethoxyethoxy)oxetane CAS No. 85328-36-5

3-(1-Ethoxyethoxy)oxetane

Cat. No. B1315408
Key on ui cas rn: 85328-36-5
M. Wt: 146.18 g/mol
InChI Key: NXPNJCAIEXYHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04395561

Procedure details

The crude 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate produced in Example 9 was added over a period of 1.5 hours to a stirred hot (105°) solution of 1.1 kg (27.5 moles) of sodium hydroxide in 1.1 L of water in a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The mixture was refluxed for an additional 4 hours period and then was allowed to cool to 25° C. The mixture was stirred with 1.5 L of water to dissolve inorganic salts and the phases were separated. The aqueous solution was extracted with 2 L of methylene chloride. Solvent was removed from the methylene chloride layer and the residual oil was combined with the above organic phase to give 1.2 kg of crude 3-(1-ethoxyethoxy) oxetane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([O:9][CH:10]([O:12][CH2:13][CH3:14])[CH3:11])[CH2:7]Cl)(=O)C.[OH-].[Na+]>O>[CH2:13]([O:12][CH:10]([O:9][CH:6]1[CH2:5][O:4][CH2:7]1)[CH3:11])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CCl)OC(C)OCC
Name
Quantity
1.1 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a reflux condenser, a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an additional 4 hours period
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve inorganic salts
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with 2 L of methylene chloride
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the methylene chloride layer

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)OC1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.